7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings, and a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as pyridine and heating under reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Bases: Such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate deprotonation and subsequent reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while cyclization reactions can produce fused heterocyclic compounds with enhanced biological activity .
Scientific Research Applications
7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile include:
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C7H3BrN4 |
---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
7-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-1-2-10-7-5(3-9)4-11-12(6)7/h1-2,4H |
InChI Key |
ZGSXJZUCZTZXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1)Br |
Origin of Product |
United States |
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